molecular formula C22H16BrN3O3 B11670110 N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B11670110
M. Wt: 450.3 g/mol
InChI Key: CXOZYCYHWJCCOD-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromine atom, an indole moiety, and a naphthalene ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indole-3-carbaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, such as the presence of a bromine atom, an indole moiety, and a naphthalene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H16BrN3O3/c1-2-9-26-18-8-7-15(23)12-16(18)20(22(26)29)24-25-21(28)17-10-13-5-3-4-6-14(13)11-19(17)27/h2-8,10-12,27,29H,1,9H2

InChI Key

CXOZYCYHWJCCOD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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